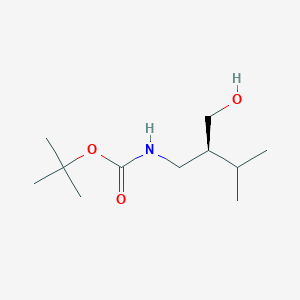

tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

Description

tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is a chiral carbamate derivative characterized by a hydroxymethyl group at the 2-position and a branched 3-methylbutyl chain. The (S)-stereochemistry at the central carbon is critical for its interactions in asymmetric synthesis and pharmaceutical applications. This compound serves as a key intermediate in the synthesis of bioactive molecules, leveraging its carbamate group for stability and controlled reactivity under synthetic conditions .

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-2-(hydroxymethyl)-3-methylbutyl]carbamate |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 |

InChI Key |

CBKJDZORBWJUEV-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)[C@@H](CNC(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Alcohols or Amino Acids

- Starting Materials: The synthesis often begins with an optically pure amino alcohol or amino acid such as (S)-2-amino-3-methylbutanol or its derivatives.

- Reagents: tert-Butyl chloroformate (Boc-Cl) is the most common reagent used to introduce the Boc protecting group.

- Conditions: The reaction is typically carried out in an organic solvent such as ethyl acetate or dichloromethane, in the presence of a base like N-methylmorpholine or triethylamine to neutralize the generated HCl.

- Temperature: Low temperatures (0–5 °C) are maintained during the addition to control the reaction rate and avoid side reactions.

- Outcome: The Boc group selectively protects the amine, yielding tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate with high stereochemical fidelity and yield.

Mixed Anhydride Method (Patent CN102020589B)

- Process: N-BOC-(S)-Serine or a similar amino acid derivative is converted into a mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine as an acid scavenger.

- Condensation: The mixed anhydride then undergoes condensation with benzylamine or related amines in anhydrous ethyl acetate.

- Phase Transfer Catalysis: Subsequent alkylation steps use phase-transfer catalysts such as tetrabutylammonium bromide and potassium hydroxide with methyl sulfate as the alkylating agent.

- Yields: This method achieves yields above 90%, with crystallization steps to purify the product.

- Advantages: This approach allows for the preparation of chiral carbamate intermediates with high purity and is scalable for industrial applications.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mixed acid anhydride formation | N-BOC-(S)-Serine, isobutyl chlorocarbonate, NMM | 0–5 | Ethyl acetate | - | Formation of reactive intermediate |

| Condensation with amine | Benzylamine | 10–15 | Ethyl acetate | 93.1 | High purity product after crystallization |

| Phase-transfer catalysis alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate | -10 to 20 | Ethyl acetate | 92.4–97 | Alkylation step with high efficiency |

Data adapted from patent CN102020589B

Alternative Synthetic Approaches

Curtius Rearrangement-Based Synthesis

- Method: Starting from the corresponding carboxylic acid, reaction with di-tert-butyl dicarbonate and sodium azide forms acyl azides.

- Rearrangement: Heating induces Curtius rearrangement, generating isocyanate intermediates trapped by tert-butanol to form the Boc-protected amine.

- Catalysts: Tetrabutylammonium bromide and zinc(II) triflate can catalyze this rearrangement.

- Application: This method is useful for synthesizing tert-butyl carbamates from carboxylic acids, including chiral substrates, with good stereochemical retention.

Base-Mediated Intramolecular Decarboxylative Amination

- Process: Alkanoyloxycarbamates undergo intramolecular decarboxylation in the presence of bases like cesium carbonate.

- Conditions: Typically performed at elevated temperatures (~100 °C) in solvents such as acetonitrile.

- Outcome: This method provides an efficient route to alkylamines protected as Boc carbamates, potentially applicable to the target compound.

Research Findings and Practical Considerations

- The Boc protection step is critical for maintaining the stereochemistry of the (S)-configuration at the 2-(hydroxymethyl)-3-methylbutyl moiety.

- Phase-transfer catalysis enhances alkylation efficiency and selectivity, minimizing side reactions.

- The choice of solvent and temperature control are essential to optimize yield and purity.

- Crystallization from hexane/ethyl acetate mixtures is a common purification step to isolate the product in high purity.

- The compound serves as a valuable intermediate in peptide synthesis and pharmaceutical applications due to its stable protecting group and functional handles.

Summary Table of Preparation Methods

This comprehensive analysis of preparation methods for this compound highlights the most effective synthetic strategies, emphasizing reaction conditions, yields, and practical considerations for research and industrial synthesis. The mixed anhydride method combined with phase-transfer catalysis currently offers the best balance of yield, stereochemical integrity, and scalability.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using agents such as LiAlH4 or NaBH4.

Substitution: Substitution reactions often involve nucleophiles like RLi or RMgX.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Applications in Medicinal Chemistry

-

HIV Protease Inhibitors :

- The compound has been investigated as a potential intermediate in the synthesis of HIV protease inhibitors. Its structure allows for modifications that enhance the efficacy against resistant strains of the virus. The stereochemistry plays a crucial role in optimizing binding interactions with the protease enzyme, which is essential for viral replication .

-

Neuroprotective Agents :

- Research indicates that derivatives of this compound may exhibit neuroprotective properties, particularly against amyloid-beta toxicity associated with Alzheimer's disease. Studies have shown that modifications can lead to compounds that inhibit amyloid aggregation and improve cell viability under stress conditions .

- Anticancer Activity :

Applications in Biochemistry

- Enzyme Inhibition :

- Synthesis of Chiral Compounds :

Analytical Applications

- Mass Spectrometry :

- Chromatography :

Case Studies

- Study on HIV Protease Inhibitors : A recent study demonstrated that modifications of the carbamate led to improved binding affinities and resistance profiles against HIV variants, showcasing its potential as a lead compound for further drug development .

- Neuroprotection Research : An investigation into neuroprotective compounds revealed that derivatives of this compound could reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta, suggesting therapeutic potential in Alzheimer's disease management .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate involves its role as a protecting group. It can be installed and removed under relatively mild conditions. The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural analogs.

Key Comparative Insights

Polarity and Solubility

- The target compound’s hydroxymethyl group enhances polarity compared to analogs with aromatic substituents (e.g., diphenylpropanol in or phenyl groups in ). This increases its solubility in polar solvents like methanol or water, advantageous for reactions requiring aqueous compatibility.

- In contrast, chlorine substitution (e.g., ) introduces lipophilicity, favoring organic-phase reactions or membrane permeability in biological assays.

Stereochemical Impact

- The (S)-configuration in the target compound and analogs (e.g., ) is critical for enantioselective interactions. For example, the (2S,3R) stereochemistry in ensures proper alignment in enzyme-binding pockets during peptide synthesis.

Biological Activity

tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₉H₁₉N₁O₃

- Molecular Weight : 173.25 g/mol

- CAS Number : 57260-73-8

- Structure : The compound features a tert-butyl group, a hydroxymethyl group, and a carbamate functionality, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that modulate neurotransmitter levels, potentially impacting conditions like depression and anxiety.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress. This is particularly relevant in neuroprotective applications.

- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis in biological systems.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Neuroprotective Effects : Studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress. For example, in vitro assays showed significant reductions in cell death when exposed to oxidative agents like tert-butyl hydroperoxide (t-BHP) after treatment with the compound.

- Anti-inflammatory Properties : The compound may reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Data Tables

Case Studies

-

Neuroprotection Study :

- In a study involving human hepatoma cell lines (HepG2), this compound was shown to significantly reduce cell death caused by oxidative stress induced by t-BHP. The results indicated a protective mechanism through the modulation of apoptosis-related proteins such as Bcl-2 and caspases.

-

Inflammation Model :

- A separate study assessed the anti-inflammatory effects of the compound in animal models of colitis. Treatment with this compound resulted in lower levels of inflammatory markers and improved histopathological scores compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.